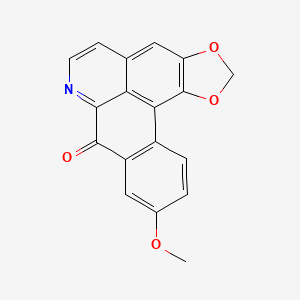
Lanuginosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanuginosine is an aporphine alkaloid. This compound exhibited cytotoxicity against U251.
Applications De Recherche Scientifique
Antitumor Activity
Lanuginosine has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Brain Tumor Cells : In studies involving the U251 brain tumor cell line, this compound exhibited an IC50 value of 4 µg/mL, indicating potent cytotoxicity .
- Hepatocellular Carcinoma : Against the HEPG2 cell line, this compound's IC50 was recorded at 2.5 µg/mL, showcasing its potential as an anticancer agent .
- Comparative Efficacy : While magnoflorine, another compound from the same plant source, showed even greater efficacy (IC50 of 0.4 µg/mL), this compound still presents a promising alternative for therapeutic development .
Antiviral Properties
This compound also exhibits antiviral activities:
- Herpes Simplex Virus Type 1 : A methanol extract containing this compound inhibited HSV-1 by 76.7% at a concentration of 1.1 µg/mL .
- Poliovirus Type 1 : The extract displayed moderate antiviral activity against Poliovirus, further supporting this compound's potential in viral therapy .
Neuroprotective Effects
Recent studies suggest that this compound may have applications in neurodegenerative diseases:
- Alzheimer's Disease : Research indicates that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, positioning it as a candidate for further investigation in neuroprotective therapies .
Case Studies and Research Findings
Several key studies have highlighted the applications of this compound:
Propriétés
Numéro CAS |
23740-25-2 |
|---|---|
Formule moléculaire |
C18H11NO4 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one |
InChI |
InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)17(20)16-14-9(4-5-19-16)6-13-18(15(11)14)23-8-22-13/h2-7H,8H2,1H3 |
Clé InChI |
WLXLLQQGGGHOMA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O |
Apparence |
Solid powder |
Key on ui other cas no. |
23740-25-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lanuginosine; NSC 137553; NSC-137553; NSC137553; Oxoxylopin; Oxoxylopine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















